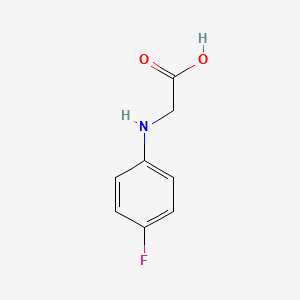

N-(4-fluorophenyl)glycine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoroanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIMCCCQJDZLCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360672 | |

| Record name | N-(4-Fluorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351-95-1 | |

| Record name | N-(4-Fluorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-FLUOROANILINO)ACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N 4 Fluorophenyl Glycine

Synthetic Pathways for N-(4-Fluorophenyl)glycine Core Structure

The construction of the this compound core can be achieved through several synthetic pathways, broadly categorized into direct synthetic routes and methods for the N-arylation of glycine (B1666218) and its derivatives.

Direct Synthetic Routes

Direct synthetic routes to this compound typically involve the formation of the nitrogen-carbon bond between the 4-fluorophenyl moiety and the glycine backbone in a straightforward manner.

A common and direct approach to N-arylglycines involves the reaction of an aniline (B41778) with a glycine precursor, such as a haloacetic acid. For instance, a general method for the synthesis of N-phenylglycine involves boiling a neutralized solution of chloroacetic acid with aniline. prepchem.com This methodology can be adapted for the synthesis of this compound by substituting aniline with 4-fluoroaniline (B128567). 4-Fluoroaniline itself is an organofluorine compound that can be prepared by the hydrogenation of 4-nitrofluorobenzene. wikipedia.org Another related strategy involves the use of bromoacetic acid with aniline derivatives for the solid-phase synthesis of N-aryl glycine oligomers. acs.org

A multi-step, one-pot synthesis has been reported for N-aryl glycines that proceeds through the rearrangement of 2-chloro-N-aryl acetamides. In this method, 4-fluoroaniline is first reacted with chloroacetyl chloride to form 2-chloro-N-(4-fluorophenyl)acetamide. This intermediate is then treated with a copper salt and a base, leading to a rearrangement that yields this compound. A proposed mechanism involves the coordination of the copper salt to the carbonyl oxygen, followed by resonance stabilization and a proton removal facilitated by the base to form a metaloxy imine intermediate. nih.gov

| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product | Yield | Reference |

| 4-Fluoroaniline | Chloroacetyl chloride, then CuCl2·2H2O, KOH | Rearrangement | This compound | 80% | nih.gov |

| Aniline | Chloroacetic acid | NaOH, boil | N-Phenylglycine | Not specified | prepchem.com |

| Aniline derivatives | Bromoacetic acid | Solid-phase synthesis | N-Aryl glycine oligomers | Not specified | acs.org |

Alternative approaches to the N-arylation of glycine and its esters often employ catalytic systems to facilitate the carbon-nitrogen bond formation. These methods can offer milder reaction conditions and broader substrate scope.

Cross-dehydrogenative coupling (CDC) reactions have emerged as a powerful strategy for forming C-C and C-N bonds. nih.gov For the functionalization of N-arylglycine esters, various catalytic systems have been developed. For example, copper-catalyzed oxidative cross-coupling of glycine derivatives with different nucleophiles has been achieved using oxidants like tert-butyl hydroperoxide (TBHP) or oxygen. nih.gov While these examples focus on C-C bond formation at the α-carbon of N-arylglycine, the principles of activating the N-H bond of glycine for arylation are relevant.

A novel catalytic system comprising 3,6-dichloro-1,2,4,5-tetrazine (B31795) as a catalyst and zinc acetate (B1210297) as an additive has been developed for the synthesis of N-aryl-α-arylated glycine ester derivatives under ambient conditions. This system activates C-S bonds, but the development of such catalytic systems highlights the ongoing research into new methods for the synthesis of complex glycine derivatives. rsc.org Electrocatalytic functionalization of N-arylglycine esters using n-Bu4NI as a mediator in an undivided cell under constant current conditions represents another modern approach. nih.gov

While not a direct N-arylation of glycine, the synthesis of N-substituted phenyl glycines can be achieved through reductive amination. For example, the reaction of a substituted aniline with glyoxylic acid in the presence of a palladium-carbon catalyst under a hydrogen atmosphere can yield the corresponding N-substituted phenyl glycine. google.comgoogleapis.com

| Glycine Derivative | Arylating Agent/Coupling Partner | Catalyst/Mediator | Conditions | Product Type | Reference |

| Glycine derivatives | Various C-H nucleophiles | Cu(OAc)2, CuCl | Oxidative cross-coupling | α-Functionalized N-arylglycines | nih.gov |

| α-Benzylthioglycine ester | Electron-rich aromatics | 3,6-dichloro-1,2,4,5-tetrazine, Zn(OAc)2 | Ambient, air | N-Aryl-α-arylated glycine esters | rsc.org |

| N-Arylglycine esters | - | n-Bu4NI | Electrocatalytic, constant current | α-Functionalized N-arylglycines | nih.gov |

| Glyoxylic acid | 4-Cyanoaniline | Pd/C, H2 | 50°C, 10 atm | N-(4-Cyanophenyl)glycine | googleapis.com |

Synthesis of Chiral Enantiomers and Stereoselective Approaches

The synthesis of enantiomerically pure α-amino acids is of great importance in the pharmaceutical industry. Consequently, significant research has been dedicated to the development of asymmetric methods for the synthesis of chiral this compound.

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.

A notable example is the use of a recyclable chiral auxiliary to form a Ni(II) complex with a glycine Schiff base. This chiral nucleophilic glycine equivalent can then be alkylated with high stereoselectivity. After the alkylation step, the complex is disassembled to yield the desired α-amino acid and the chiral auxiliary, which can be recovered and reused. This method has been successfully applied to the large-scale synthesis of fluorinated amino acids. semanticscholar.org Specifically, the Ni(II) complex of the Schiff base derived from (S)-2-[N-(N'-benzylprolyl)amino]benzophenone and glycine can be alkylated, and subsequent hydrolysis yields the enantiomerically enriched α-amino acid. semanticscholar.orgacs.org Another approach utilizes a bislactim ether as a chiral glycine equivalent, which can be arylated and then alkylated with high stereoselectivity. koreascience.kr

| Chiral Auxiliary/System | Reaction Type | Key Features | Product Type | Reference |

| (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) | Alkylation of Ni(II)-glycine Schiff base complex | Recyclable auxiliary, high diastereoselectivity | Enantiomerically enriched α-amino acids | semanticscholar.org |

| Bislactim ether | Arylation followed by alkylation | High stereoselectivity | α-Alkyl-α-phenylglycine derivatives | koreascience.kr |

Asymmetric catalysis offers an efficient alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a chiral catalyst to generate an enantiomerically enriched product from a prochiral substrate.

While specific examples of asymmetric catalysis directly yielding this compound are not prevalent in the provided search results, general methods for the asymmetric synthesis of arylglycines are highly relevant. acs.org For instance, transition-metal-catalyzed asymmetric hydrogenation of α-amidoacrylic acid derivatives is a powerful method for producing chiral α-amino acids. nih.gov This could be applied to a precursor of this compound.

Furthermore, enantioselective vinylation of aldehydes followed by an Overman rearrangement and oxidative cleavage provides a versatile route to both D and L α-amino acids with excellent enantiomeric excess. organic-chemistry.org The development of cooperative catalysis, for example using ruthenium and a chiral phosphoric acid, for enantioselective N-H bond insertion reactions into anilines, also represents a promising direction for the asymmetric synthesis of N-arylglycines. acs.org

Enzymatic methods also play a crucial role in stereoselective synthesis. Lipase-catalyzed hydrolysis of racemic esters is a common strategy for kinetic resolution, affording one enantiomer as the unreacted ester and the other as the hydrolyzed acid, both with high enantiomeric excess. semanticscholar.org This technique could potentially be applied to a racemic ester of this compound.

| Catalytic System/Method | Reaction Type | Substrate Type | Product Type | Reference |

| Transition-metal with chiral ligand (e.g., Me-BoPhoz) | Asymmetric hydrogenation | α-Amidocinnamic acid derivatives | Chiral N-acetyl-ʟ-phenylalanine derivatives | nih.gov |

| Chiral catalyst | Enantioselective vinylation of aldehydes | Aldehydes | Chiral allylic amines (precursors to α-amino acids) | organic-chemistry.org |

| Lipase (e.g., from Burkholderia cepacia) | Kinetic resolution via hydrolysis | Racemic β-amino carboxylic esters | Enantiomerically pure β-amino esters and acids | semanticscholar.org |

Resolution Techniques for Racemic Mixtures

The separation of racemic this compound into its individual enantiomers is a critical step for its application in stereospecific synthesis. Various methods have been developed to achieve this separation, known as chiral or enantiomeric resolution. wikipedia.org

One of the most common approaches is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.org These diastereomeric derivatives possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org A notable example is the "Dutch resolution," where racemic 4-fluorophenylglycine is resolved using (+)-10-camphorsulfonic acid, but this process requires the addition of phenylglycine. researchgate.net In this method, mixed crystals are formed from the (+)-10-camphorsulfonic acid salts of the d-(−)-enantiomers of both phenylglycine and 4-fluorophenylglycine. researchgate.net

Enzymatic resolution offers a highly stereospecific alternative. This technique utilizes enzymes that selectively act on one enantiomer of a derivative of the racemic mixture. For instance, microbial and animal serine proteases like chymotrypsin (B1334515) can resolve N-acyl-L-aminoacid esters, hydrolyzing the L-enantiomer while leaving the N-acyl-D-phenylglycine ester untouched. google.com The resulting mixture of N-acyl-L-phenylglycine and N-acyl-D-phenylglycine ester can then be separated. google.com

Furthermore, chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), can be employed to separate the epimers of this compound, particularly after its incorporation into peptides where racemization may have occurred. nih.gov

| Resolution Technique | Principle | Example Reagent/Enzyme | Key Feature |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with differing solubilities using a chiral resolving agent. wikipedia.org | (+)-10-Camphorsulfonic acid researchgate.net | Allows for separation via fractional crystallization; efficiency depends on the solubility difference. researchgate.net |

| Enzymatic Resolution | Stereospecific hydrolysis of an N-acyl ester derivative by an enzyme. google.com | Chymotrypsin google.com | High stereoselectivity for one enantiomer, leading to a mixture of acid and unreacted ester. google.com |

| Chromatographic Separation | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | HPLC nih.gov | Effective for analytical and preparative separation of enantiomers and diastereomers. nih.gov |

Large-Scale Synthesis Considerations and Optimization

The transition from laboratory-scale synthesis to industrial production of this compound requires a focus on efficiency, cost-effectiveness, and control over stereochemistry.

A key strategy for efficient, large-scale synthesis involves the reductive amination of a substituted aniline with glyoxylic acid. A patented method describes the condensation of a substituted aniline with glyoxylic acid to form an imine, which is then hydrogenated in the presence of a palladium-carbon catalyst to yield the N-substituted phenyl glycine. google.com This process is noted for its use of inexpensive raw materials, simple operations, and suitability for industrial production, achieving high purity and yields, with some examples reporting calculated yields as high as 95%. google.com Another critical aspect of process efficiency in producing a single enantiomer is the racemization of the unwanted enantiomer. After resolving a racemic mixture, the undesired enantiomer can be converted back into the racemate, allowing it to be recycled into the resolution process, thereby overcoming the 50% theoretical maximum yield of a single resolution step. kesselssa.com

The α-proton of phenylglycine and its derivatives is susceptible to epimerization (racemization), particularly in the presence of a base. luxembourg-bio.com This loss of stereochemical integrity is a significant challenge during synthesis, especially in multi-step processes like solid-phase peptide synthesis (SPPS). luxembourg-bio.comnih.gov Research has shown that racemization primarily occurs during the base-catalyzed coupling of the N-Fmoc protected amino acid and, to a lesser extent, during the Fmoc-group removal step. luxembourg-bio.comnih.gov

To mitigate racemization, several strategies have been developed:

Choice of Base: Using weaker and more sterically hindered bases than the commonly used N,N-diisopropylethylamine (DIPEA) can significantly reduce epimerization. Bases such as 2,4,6-trimethylpyridine (B116444) (TMP) and 2,6-dimethylpyridine (B142122) (DMP) have been shown to minimize racemization. luxembourg-bio.com

Choice of Coupling Reagent: The activating agent used for the carboxyl group also plays a crucial role. Third-generation uronium coupling reagents like COMU, as well as DEPBT, have demonstrated superior performance in preventing racemization compared to standard reagents like HATU or HBTU. luxembourg-bio.com The use of the triazine-derived coupling reagent DMTMM-BF(4) with N-methylmorpholine (NMM) as the activator base has also been shown to limit racemization. nih.gov

| Condition | High Racemization Risk | Recommended Alternative |

| Base | N,N-diisopropylethylamine (DIPEA) luxembourg-bio.com | 2,4,6-trimethylpyridine (TMP), 2,6-dimethylpyridine (DMP) luxembourg-bio.com |

| Coupling Reagent | HBTU, HATU, PyBOP luxembourg-bio.com | COMU, DEPBT luxembourg-bio.com |

Modern industrial synthesis prioritizes the use of efficient, selective, and often recyclable catalysts. In the synthesis of N-substituted phenyl glycines, palladium-on-carbon (Pd/C) is a well-established and effective catalyst for the hydrogenation step in reductive amination pathways. google.comgoogleapis.com This type of heterogeneous catalyst is favored in large-scale operations due to its ease of separation from the reaction mixture (typically by filtration) and potential for recycling. google.com

The broader field of organic synthesis is continually seeing the development of novel catalytic systems to improve efficiency and environmental footprint. For instance, magnetic nanoparticles (MNPs), such as Fe3O4, are being explored as catalyst supports. scielo.org.za Their primary advantage is the extremely simple and efficient separation from the reaction mixture using an external magnet, which can be beneficial for process simplification and cost reduction in industrial applications. scielo.org.za

Derivatization Strategies of this compound

Chemical modification, or derivatization, of this compound can be used to alter its properties or prepare it for subsequent reactions, such as peptide synthesis.

The carboxylic acid functional group is a primary site for the derivatization of this compound. The two most common transformations are esterification and amidation.

Esterification: The carboxyl group can be converted into an ester. A common method involves refluxing the amino acid in an alcohol, such as methanol, with a catalytic amount of a strong acid like concentrated sulfuric acid. yakhak.org This reaction produces the corresponding O-alkyl ester, for example, this compound methyl ester. yakhak.org Esters are often used as protecting groups for the carboxylic acid or as intermediates in further synthetic steps.

Amide Formation: The formation of an amide bond is one of the most fundamental transformations of carboxylic acids. This is typically achieved by coupling the carboxyl group of this compound with a primary or secondary amine. The reaction generally requires an activating agent to convert the hydroxyl of the carboxyl group into a better leaving group. organic-chemistry.org Standard amide or peptide coupling conditions are employed for this purpose. manchester.ac.uk An alternative method involves the conversion of the carboxylic acid to a more reactive intermediate, such as an amino acid fluoride, which then readily reacts with amines to form the amide bond. semanticscholar.orgresearchgate.net

| Derivative Type | Reaction | Reagents | Resulting Functional Group |

| Ester | Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) yakhak.org | -COOR |

| Amide | Amidation | Amine (R-NH₂), Coupling Agent manchester.ac.uk or Conversion to Amino Acid Fluoride semanticscholar.org | -CONHR |

Modification at the Amine Nitrogen

The secondary amine nitrogen in this compound is a key site for functionalization, allowing for the introduction of a wide array of substituents through N-alkylation and N-acylation reactions. These modifications are crucial for altering the molecule's steric and electronic properties and for constructing more elaborate molecular architectures.

N-Alkylation: The introduction of alkyl groups onto the amine nitrogen of N-arylglycine derivatives is a common strategy in synthetic chemistry. While specific literature detailing the N-alkylation of this compound is not extensively available, general methods for the N-alkylation of amino acids and their esters are well-established and applicable. These methods often involve the use of alkyl halides in the presence of a base to deprotonate the amine, facilitating nucleophilic attack on the alkylating agent. For instance, ethyl N-(diphenylmethylene)glycinate, a related glycine derivative, is frequently used in alkylation reactions under phase-transfer catalysis conditions researchgate.net. Such approaches could likely be adapted for this compound or its ester derivatives.

N-Acylation: The acylation of the amine nitrogen in this compound introduces an amide functionality. A notable example is the formation of N-acetyl-N-(4-fluorophenyl)glycine chemspider.com. The synthesis of N-acylglycines is typically achieved by reacting glycine with an acylating agent such as an acid anhydride (B1165640) or an acid chloride. A common procedure for the acetylation of amino acids involves the use of acetic anhydride in an aqueous medium orgsyn.org. This reaction proceeds readily to afford the corresponding N-acetylated product.

Modifications on the Fluorophenyl Ring

The fluorophenyl ring of this compound is susceptible to electrophilic and nucleophilic aromatic substitution reactions, although the presence of the fluorine atom and the N-glycine substituent influences the ring's reactivity and the regioselectivity of these transformations.

Electrophilic Aromatic Substitution: The fluorine atom is an ortho-, para-directing deactivator, while the N-glycine group is an ortho-, para-directing activator. The interplay of these two substituents governs the outcome of electrophilic aromatic substitution reactions. Common electrophilic aromatic substitutions include nitration, halogenation, and Friedel-Crafts reactions youtube.com. While specific studies on this compound are scarce, the principles of these reactions on substituted benzene (B151609) rings would apply. For example, nitration would likely introduce a nitro group at a position dictated by the combined directing effects of the existing substituents.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing fluorine atom can activate the ring towards nucleophilic aromatic substitution, particularly at the para position. However, for a nucleophilic aromatic substitution to occur readily, the ring typically needs to be further activated by strongly electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group mdpi.com. In the absence of such activating groups, harsh reaction conditions are generally required.

Synthesis of Heterocyclic Derivatives Incorporating the this compound Moiety

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, such as quinoxalines and benzodiazepines.

Quinoxalines: Quinoxalines are an important class of N-heterocycles with a wide range of biological activities. A common synthetic route to quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound mdpi.com. This compound can be envisioned as a synthon for the formation of quinoxaline (B1680401) derivatives. For instance, derivatives of 2-phenyl-quinoline-4-carboxylic acid have been synthesized starting from aniline, which could potentially be adapted using 4-fluoroaniline as a precursor to the this compound moiety researchgate.net.

Benzodiazepines: 1,4-Benzodiazepines are another class of heterocycles with significant therapeutic applications. Their synthesis often involves the reaction of an o-aminobenzophenone derivative with an amino acid or its derivative. For example, the synthesis of 3-substituted 1,4-benzodiazepin-2-ones can be achieved through the N-methylation and subsequent enolate alkylation of a benzodiazepine (B76468) precursor derived from an aminobenzophenone scielo.br. This compound could potentially be incorporated into the benzodiazepine scaffold through similar synthetic strategies. For instance, a copper-catalyzed intramolecular cross-coupling reaction has been used to synthesize azetidine-fused 1,4-benzodiazepines, which can then undergo further transformations nih.gov.

Reaction Mechanisms in this compound Synthesis and Transformation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. The formation of the C-N bond in this compound and the stereochemical control in its reactions are of particular importance.

Mechanistic Insights into C-N Bond Formation

The synthesis of N-aryl glycines often involves the formation of a carbon-nitrogen bond between an aryl group and the glycine nitrogen. One reported method for the synthesis of this compound involves the rearrangement of 2-chloro-N-(4-fluorophenyl)acetamide. This reaction is proposed to proceed through the intermolecular cyclization of the starting material in the presence of a copper(II) catalyst and a base to form a 1,4-diarylpiperazine-2,5-dione intermediate. This intermediate is then cleaved under basic conditions to yield the final this compound product scielo.brnih.gov.

Another prominent method for C-N bond formation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. The catalytic cycle is generally understood to involve:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide.

Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium amide complex.

Reductive Elimination: The aryl group and the amino group reductively eliminate from the palladium center, forming the C-N bond and regenerating the palladium(0) catalyst researchgate.net.

Role of Catalysts and Reagents in Stereocontrol

Achieving stereocontrol in the synthesis and reactions of this compound is critical, particularly for applications in medicinal chemistry where enantiomeric purity is often a prerequisite. The asymmetric synthesis of N-aryl amino acids can be approached through various strategies, including the use of chiral catalysts and auxiliaries.

Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been successfully employed in the asymmetric alkylation of glycine derivatives, leading to the formation of chiral unnatural amino acids with moderate to high enantiomeric excess austinpublishinggroup.com. The catalyst forms a chiral ion pair with the enolate of the glycine derivative, directing the approach of the alkylating agent from a specific face.

Palladium-catalyzed N-arylation of amino acid esters using aryl triflates has been shown to proceed with minimal racemization when employing specific phosphine (B1218219) ligands, such as t-BuBrettPhos acs.org. The choice of ligand is crucial in maintaining the stereochemical integrity of the amino acid starting material. The ligand's steric and electronic properties influence the geometry of the palladium complex and the rates of the catalytic steps, thereby preventing racemization.

The stereocontrolled formation of α,α-dialkylated α-amino acids has also been achieved using a acs.orgacs.org-sigmatropic rearrangement of a cyanate (B1221674) to an isocyanate as a key step, employing a chiral auxiliary to direct the stereochemistry nih.gov.

| Reaction Type | Catalyst/Reagent | Key Feature |

| Asymmetric Alkylation | Chiral Phase-Transfer Catalysts (e.g., from cinchona alkaloids) | Formation of a chiral ion pair to direct alkylation. |

| N-Arylation | Palladium with Chiral Phosphine Ligands (e.g., t-BuBrettPhos) | Prevention of racemization during C-N bond formation. |

| Stereocontrolled Dialkylation | Chiral Auxiliary | Use of a chiral auxiliary to guide a sigmatropic rearrangement. |

Side Reactions and Impurity Profiling in Synthesis

The synthesis of this compound, like any chemical process, is susceptible to side reactions that can lead to the formation of impurities. A thorough understanding of these potential side reactions is essential for optimizing reaction conditions and ensuring the purity of the final product.

In the synthesis of glycine from chloroacetic acid and ammonia, common by-products include iminodiacetic acid and nitrilotriacetic acid, which arise from the further reaction of the product with the starting materials googleapis.com. A similar pattern of over-alkylation could potentially occur in related syntheses of N-substituted glycines.

During the synthesis of this compound from 4-fluoroaniline and an chloroacetylating agent, potential impurities could arise from:

Unreacted Starting Materials: Residual 4-fluoroaniline or chloroacetic acid derivatives.

Over-reaction Products: Formation of di- and tri-substituted products if the reaction conditions are not carefully controlled.

Hydrolysis Products: If ester derivatives are used, hydrolysis back to the carboxylic acid can occur.

By-products from the Catalyst or Reagents: For instance, in the rearrangement synthesis of N-aryl glycines, the formation of other copper-mediated coupling products could be a possibility.

In palladium-catalyzed reactions like the Buchwald-Hartwig amination, potential side reactions include hydrodehalogenation of the aryl halide starting material and the formation of undesired coupling products if multiple nucleophiles are present.

Impurity profiling, which involves the identification and quantification of all impurities in a drug substance, is a critical aspect of pharmaceutical development. This process relies on a variety of analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, to ensure the quality, safety, and efficacy of the final product orgsyn.org.

| Impurity Source | Potential Impurity |

| Starting Materials | Unreacted 4-fluoroaniline, chloroacetic acid |

| Over-reaction | N,N-bis(carboxymethyl)-4-fluoroaniline |

| Side Reactions (Buchwald-Hartwig) | 4-Fluorobenzene (from hydrodehalogenation) |

| Degradation | Hydrolysis of ester derivatives |

Advanced Spectroscopic and Crystallographic Characterization in N 4 Fluorophenyl Glycine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of N-(4-fluorophenyl)glycine, offering detailed insights into its carbon backbone, aromatic system, and the unique fluorine environment.

¹H NMR and ¹³C NMR for Backbone and Substituent Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the structure of this compound. The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom.

In the ¹H NMR spectrum, the protons of the glycine (B1666218) backbone—the alpha-proton (α-H) and the amine (N-H) proton—are expected to appear as distinct signals. The α-H signal's chemical shift is influenced by the adjacent electron-withdrawing amine and carboxyl groups, as well as the aromatic ring. The aromatic protons of the 4-fluorophenyl group typically present a characteristic splitting pattern. Due to the symmetry of the para-substituted ring, the protons ortho to the fluorine (H-2' and H-6') are chemically equivalent, as are the protons meta to the fluorine (H-3' and H-5'). This arrangement often results in two sets of doublet of doublets, or a complex multiplet, arising from proton-proton and proton-fluorine couplings.

The ¹³C NMR spectrum complements this information by providing the chemical shifts for each carbon atom. The spectrum would show distinct signals for the carboxyl carbon (C=O), the alpha-carbon (α-C), and the four unique carbons of the aromatic ring (C-1', C-2'/C-6', C-3'/C-5', and C-4'). The carbon directly bonded to the fluorine (C-4') exhibits a large one-bond carbon-fluorine coupling constant (¹JCF), which is a diagnostic feature. The chemical shifts of the aromatic carbons are modulated by the electronic effects of both the amino acid moiety and the fluorine atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data for N-phenylglycine and known substituent effects of fluorine.

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| α-H | ¹H | 4.0 - 4.5 | Singlet / Triplet (if coupled to NH) | - |

| NH | ¹H | Variable (broad) | Singlet | - |

| H-2', H-6' | ¹H | 6.6 - 6.8 | Doublet of doublets | JHH ≈ 8-9, JHF ≈ 5-6 |

| H-3', H-5' | ¹H | 6.9 - 7.1 | Doublet of doublets | JHH ≈ 8-9, JHF ≈ 8-9 |

| C=O | ¹³C | 170 - 175 | Singlet | - |

| α-C | ¹³C | 55 - 60 | Singlet | - |

| C-1' | ¹³C | 140 - 145 | Doublet | JCF ≈ 2-3 |

| C-2', C-6' | ¹³C | 115 - 120 | Doublet | JCF ≈ 7-8 |

| C-3', C-5' | ¹³C | 115 - 116 | Doublet | JCF ≈ 21-22 |

| C-4' | ¹³C | 155 - 160 | Doublet | ¹JCF ≈ 240-250 |

Fluorine NMR (¹⁹F NMR) for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to probe the local environment of the fluorine atom. wikipedia.org Since ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it provides strong, sharp signals over a wide chemical shift range, making it an excellent probe for structural and conformational studies. wikipedia.org

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is highly sensitive to the electronic environment of the aromatic ring. Factors such as solvent, pH, and molecular interactions can cause significant changes in the ¹⁹F chemical shift, making it a valuable tool for studying binding events or conformational changes. nih.gov The signal will be split into a multiplet due to coupling with the ortho- and meta-protons of the phenyl ring. This coupling information can further confirm the substitution pattern.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key COSY correlation would be observed between the protons on the aromatic ring (H-2'/H-6' with H-3'/H-5'), confirming their adjacent relationship. A correlation between the N-H proton and the α-H might also be observed, depending on the rate of proton exchange with the solvent.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the α-H signal to the α-C signal, and the aromatic proton signals (H-2'/6' and H-3'/5') to their respective carbon signals (C-2'/6' and C-3'/5').

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). It is crucial for piecing together the molecular skeleton.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons (¹H) | Correlating Carbons (¹³C) | Information Gained |

| COSY | H-2'/H-6' | H-3'/H-5' (via ¹H) | Connectivity of aromatic protons. |

| HMQC/HSQC | α-H | α-C | Direct C-H bond at the chiral center. |

| H-2'/H-6' | C-2'/C-6' | Direct C-H bonds ortho to the glycine moiety. | |

| H-3'/H-5' | C-3'/C-5' | Direct C-H bonds meta to the glycine moiety. | |

| HMBC | α-H | C=O, C-1', C-2'/C-6' | Links the glycine backbone to the carboxyl group and the phenyl ring. |

| H-2'/H-6' | C-4', C-1', C-3'/C-5' | Confirms connectivity within the aromatic ring. | |

| H-3'/H-5' | C-1', C-2'/C-6' | Confirms connectivity within the aromatic ring. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of this compound with high precision and to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of this compound (C₈H₈FNO₂). The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. Experimental verification of this mass by HRMS serves as a definitive confirmation of the compound's elemental composition, distinguishing it from any isomers or other compounds with the same nominal mass.

Table 3: Exact Mass Determination of this compound

| Parameter | Value |

| Molecular Formula | C₈H₈FNO₂ |

| Theoretical Exact Mass ([M]) | 169.05391 u |

| Theoretical m/z for [M+H]⁺ | 170.06173 u |

| Theoretical m/z for [M-H]⁻ | 168.04608 u |

MS/MS for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, e.g., the protonated molecule [M+H]⁺) which is then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed to provide structural information. The fragmentation pattern of this compound is characteristic of its structure.

Based on the fragmentation of the non-fluorinated analog, N-phenylglycine, key fragmentation pathways can be predicted. nist.gov A primary fragmentation event for N-substituted amino acids is the loss of the carboxylic acid group as CO₂ and H₂O. Another common pathway involves cleavage of the bond between the α-carbon and the nitrogen atom. The presence of the stable 4-fluorophenyl group is expected to influence the fragmentation, leading to characteristic ions containing this moiety.

Table 4: Predicted Key MS/MS Fragments for Protonated this compound ([M+H]⁺, m/z 170.1)

| Fragment m/z (Predicted) | Proposed Structure / Neutral Loss | Fragmentation Pathway |

| 124.1 | [C₇H₇FN]⁺ / Loss of HCOOH (46 Da) | Loss of the formic acid from the carboxyl group. |

| 110.1 | [C₆H₅FNH]⁺ / Loss of C₂H₂O₂ (58 Da) | Cleavage of the N-Cα bond followed by rearrangement. |

| 109.0 | [C₆H₄F-N]⁺ / Loss of C₂H₃O₂ (59 Da) | Fragmentation involving the glycine backbone. |

| 95.1 | [C₆H₄F]⁺ / Loss of C₂H₄NO₂ (75 Da) | Cleavage of the C-N bond, loss of the glycine moiety. |

This detailed analysis using MS/MS provides a fragmentation "fingerprint" that is unique to the molecule's structure, serving as a powerful tool for its identification and characterization in complex mixtures.

Hyphenated Techniques (e.g., LC-MS) for Purity and Impurity Analysis

In the synthesis and manufacturing of pharmaceutical ingredients like this compound, the identification and quantification of impurities are critical for ensuring safety and quality. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for this purpose. Liquid Chromatography-Mass Spectrometry (LC-MS) is a preeminent example of such a technique and is widely employed for purity and impurity analysis.

The process begins with Liquid Chromatography (LC), which separates this compound from any impurities present in a sample. These impurities can include starting materials, by-products from the synthesis, or degradation products. The separation occurs as the sample mixture is passed through a column packed with a stationary phase; different components travel at different speeds based on their chemical affinity for the stationary phase, allowing them to be eluted separately over time.

As the separated components exit the LC column, they are introduced into the Mass Spectrometer (MS). The MS serves as a highly sensitive and specific detector. It ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z). This process generates a mass spectrum for each eluting component, which provides information about its molecular weight. By employing techniques like tandem mass spectrometry (MS/MS), further structural information can be obtained through fragmentation analysis, aiding in the definitive identification of unknown impurities. The combination of LC's separation power with the detection sensitivity and specificity of MS allows for the detection and characterization of impurities even at trace levels.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This information is fundamental to understanding a molecule's physical and chemical properties.

Single-Crystal X-ray Diffraction of this compound

Single-crystal X-ray diffraction analysis provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and conformational details. For this compound, this technique would involve irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined.

Despite the importance of this technique, detailed crystallographic data for this compound from a single-crystal X-ray diffraction study is not widely available in the surveyed scientific literature. Such a study would provide key parameters like the crystal system, space group, and unit cell dimensions.

Crystallographic Analysis of this compound Derivatives and Complexes

The crystallographic analysis of derivatives or coordination complexes of this compound can provide insight into its chemical reactivity and how its structure is modified by the addition of other chemical moieties. However, similar to the parent compound, specific crystallographic studies on its derivatives and complexes are not readily found in published research.

Investigation of Intermolecular Interactions and Crystal Packing

Although a definitive crystal structure for this compound is not available, the expected intermolecular interactions can be predicted based on its molecular structure. Like other amino acids, this compound possesses both an acidic carboxyl group (-COOH) and a basic amino group (-NH2). This allows for the formation of strong intermolecular hydrogen bonds. It is highly probable that the molecule exists in a zwitterionic form in the solid state, with a carboxylate group (-COO⁻) and a protonated amino group (-NH3⁺).

The crystal packing would likely be dominated by a robust, three-dimensional network of N-H···O hydrogen bonds between these charged groups. Additionally, the fluorophenyl ring introduces other potential interactions that influence the crystal packing, including:

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···F interactions: Weak hydrogen bonds involving the fluorine atom.

Van der Waals forces: General attractive forces between molecules.

Polymorphism Studies and Crystal Engineering

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have significantly different physical properties, such as solubility, melting point, and stability. While polymorphism is a well-documented phenomenon for the parent compound, glycine, dedicated studies on the potential polymorphic forms of this compound have not been reported in the literature. Crystal engineering, which aims to design and control the growth of crystals with desired properties, would be a relevant field of study for this compound, particularly for controlling its solid-state properties in pharmaceutical applications.

Vibrational Spectroscopy: FT-IR and Raman Spectroscopy

While specific experimental spectra for this compound are not widely published, the characteristic vibrational frequencies can be predicted based on the known frequencies for its constituent functional groups. In the solid state, the zwitterionic form is expected to dominate, which would be reflected in the vibrational spectra.

Below is a table of expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| N-H Stretch | -NH₃⁺ (Ammonium) | 3200 - 2800 | Broad absorption due to stretching of the N-H bonds in the protonated amino group. |

| C=O Stretch (Asymmetric) | -COO⁻ (Carboxylate) | 1610 - 1550 | Strong absorption from the asymmetric stretching of the carboxylate group. |

| N-H Bend | -NH₃⁺ (Ammonium) | 1550 - 1485 | Bending vibration of the H-N-H angles. |

| C=O Stretch (Symmetric) | -COO⁻ (Carboxylate) | 1420 - 1380 | Symmetric stretching of the carboxylate group, often weaker than the asymmetric stretch in IR. |

| C=C Stretch | Aromatic Ring | 1600, 1500, 1450 | Characteristic stretching vibrations of the carbon-carbon bonds within the phenyl ring. |

| C-F Stretch | Aryl-F | 1250 - 1100 | Strong absorption resulting from the stretching of the carbon-fluorine bond. |

| C-H Out-of-Plane Bend | Aromatic Ring | 850 - 800 | Bending vibration characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. |

These predicted frequencies provide a fingerprint for the identification of this compound and for assessing its structural integrity. Experimental confirmation through FT-IR and Raman analysis would be essential for definitive characterization.

Characteristic Vibrational Modes and Functional Group Identification

The vibrational spectrum of this compound is a composite of the characteristic vibrations of its three main components: the secondary amine group, the carboxylic acid group, and the 4-fluorophenyl ring. By analyzing the frequencies, intensities, and shapes of the absorption bands in IR and Raman spectra, researchers can identify and characterize these functional groups. The interpretation of these spectra is often supported by Density Functional Theory (DFT) calculations, which can predict vibrational frequencies with high accuracy for related molecules. niscpr.res.innih.gov

The key functional groups and their expected vibrational assignments are as follows:

N-H Group: The stretching vibration of the secondary amine (N-H) is typically observed in the range of 3300-3500 cm⁻¹. niscpr.res.in The exact position is sensitive to hydrogen bonding, which can cause the band to broaden and shift to lower frequencies.

Carboxylic Acid Group (COOH): This group gives rise to several distinct vibrations. The O-H stretching band is very broad and strong, typically appearing in the 2500-3300 cm⁻¹ region due to extensive hydrogen bonding. The carbonyl (C=O) stretching vibration is a sharp, intense band usually found between 1700 and 1760 cm⁻¹ for the non-ionized form. niscpr.res.in In the zwitterionic form, where the proton is transferred to the amine group (NH₂⁺), the carboxylate group (COO⁻) exhibits characteristic asymmetric and symmetric stretching vibrations around 1550-1610 cm⁻¹ and 1400-1440 cm⁻¹, respectively. researchgate.netnih.gov

4-Fluorophenyl Group: The aromatic ring has several characteristic vibrations. The C-H stretching modes of the benzene ring appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically produce a series of bands in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-F stretching vibration is expected in the 1200-1250 cm⁻¹ range.

C-N and C-C Bonds: The stretching vibrations for C-N and C-C single bonds are found in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹. niscpr.res.in

The following interactive table summarizes the principal vibrational modes anticipated for this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Amine (N-H) | Stretching | 3300 - 3500 | Position and width are highly sensitive to hydrogen bonding. |

| Carboxyl (O-H) | Stretching | 2500 - 3300 | Very broad band, characteristic of carboxylic acid dimers formed via hydrogen bonding. |

| Carbonyl (C=O) | Stretching | 1700 - 1760 | Strong and sharp band in the neutral form. |

| Carboxylate (COO⁻) | Asymmetric & Symmetric Stretching | 1550 - 1610 & 1400 - 1440 | Appears if the molecule exists in its zwitterionic form. |

| Aromatic Ring (C-H) | Stretching | 3000 - 3100 | Characteristic of C-H bonds on the phenyl ring. |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 | A series of bands indicating the presence of the benzene ring. |

| Fluoro Aromatic (C-F) | Stretching | 1200 - 1250 | Strong absorption band characteristic of the C-F bond. |

| Aliphatic Chain (C-H) | Stretching & Bending | 2850 - 2960 & 1350 - 1470 | Vibrations from the methylene (B1212753) (-CH₂) group of the glycine backbone. |

| Amine/Alkyl (C-N) | Stretching | 1020 - 1250 | Typically found in the fingerprint region. |

Conformational Analysis using Vibrational Spectroscopy

This compound possesses significant conformational flexibility due to the rotation around several single bonds, primarily the Cα-C (carbonyl) and N-Cα bonds of the glycine backbone, and the N-C (phenyl) bond. These rotations give rise to different spatial arrangements known as conformers, which can have distinct energies and populations. researchgate.net Vibrational spectroscopy is a sensitive probe of these conformational changes because the vibrational frequencies of certain modes, particularly those involving the molecular backbone and interacting functional groups, can shift depending on the specific geometry. nih.gov

The study of molecular conformers often involves a synergistic approach combining experimental spectroscopy with theoretical quantum chemical calculations, such as DFT. masjaps.com Theoretical models can predict the stable conformers and their corresponding vibrational spectra. By comparing the calculated spectra with the experimental IR and Raman data, researchers can identify the conformers present in the sample. researchgate.net

For this compound, key areas of conformational interest include:

Orientation of the Phenyl Ring: Rotation around the N-C(phenyl) bond determines the orientation of the 4-fluorophenyl group relative to the glycine backbone. Steric hindrance and potential non-covalent interactions (e.g., between the fluorine atom and the carboxylic acid group) can favor specific rotational isomers.

Glycine Backbone Torsion: The torsional angles of the glycine backbone influence the relative positions of the amine and carboxylic acid groups. This can lead to the formation of intramolecular hydrogen bonds, which would produce noticeable shifts in the O-H and N-H stretching frequencies.

Influence of Fluorine: The highly electronegative fluorine atom on the phenyl ring can influence the electronic distribution and conformational preferences of the entire molecule through stereoelectronic effects, similar to those observed in fluorinated prolines. nih.gov

Different conformers or polymorphs (different crystal packing arrangements) of glycine and its derivatives have been successfully distinguished using FT-Raman and FTIR spectroscopy. mdpi.comnih.gov For example, unique absorption peaks in the low-frequency region of the Raman spectrum can often be assigned to specific lattice modes of a particular crystal form. Similarly, shifts in the deformation modes of the carboxyl and amine groups can indicate changes in the intermolecular hydrogen bonding network associated with different conformers. mdpi.com By analyzing these subtle spectral differences, vibrational spectroscopy provides crucial data for understanding the structural landscape of this compound.

Computational Chemistry and Theoretical Studies on N 4 Fluorophenyl Glycine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and geometry of N-(4-fluorophenyl)glycine.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. molecularinfo.com It provides a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound. niscpr.res.in Geometry optimization is a key step in computational chemistry where the algorithm seeks the lowest energy arrangement of atoms in a molecule, its most stable conformation. nrel.gov For molecules like N-substituted glycine (B1666218) derivatives, DFT calculations are typically performed using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to achieve reliable results for the optimized geometry and vibrational frequencies. niscpr.res.in

The optimized geometry of this compound would reveal precise bond lengths, bond angles, and dihedral angles. For instance, in a related compound, N-benzoyl glycine, DFT calculations have been used to determine these parameters and have shown good agreement with experimental data. niscpr.res.in The presence of a fluorine atom on the phenyl ring is expected to influence the electronic distribution and, consequently, the molecular geometry.

Table 1: Representative Optimized Geometrical Parameters for a Glycine Derivative (N-benzoyl glycine) using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.22 | - |

| C-N | 1.35 | - |

| N-H | 1.01 | - |

| C-Cα | 1.52 | - |

| O-C-O | - | 125.0 |

| C-N-Cα | - | 121.0 |

Note: This table is illustrative and based on data for a related N-substituted glycine derivative. The actual values for this compound would require a specific DFT calculation.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's reactivity. ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. ajchem-a.com

For a molecule containing a 4-fluorophenyl group, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), DFT calculations have shown that the HOMO is typically distributed over the phenyl rings, while the LUMO is located on the heterocyclic ring. ajchem-a.com In this compound, the HOMO is expected to be localized on the fluorophenylamino moiety due to the electron-donating nature of the amino group and the phenyl ring. The LUMO is likely to be centered on the carboxylic acid group, which can act as an electron acceptor.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ2 / (2η) where μ is the chemical potential (μ ≈ -χ)

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Fluorophenyl-Containing Compound

| Parameter | Value (eV) |

| EHOMO | -6.57 |

| ELUMO | -2.09 |

| HOMO-LUMO Gap | 4.48 |

| Ionization Potential (I) | 6.57 |

| Electron Affinity (A) | 2.09 |

| Electronegativity (χ) | 4.33 |

| Chemical Hardness (η) | 2.24 |

Note: This data is for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole and serves as an example. ajchem-a.com The values for this compound would differ.

Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP is typically mapped onto the electron density surface, with different colors representing different potential values. Red regions indicate a negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Blue regions represent a positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. ajchem-a.com

For this compound, the MEP surface would likely show a region of high negative potential (red) around the oxygen atoms of the carboxylic acid group, making them sites for electrophilic attack. The hydrogen atom of the carboxylic acid and the hydrogen atom of the amino group would likely be in regions of positive potential (blue), indicating them as sites for nucleophilic interaction. The fluorine atom, being highly electronegative, would also contribute to the negative potential on the phenyl ring.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Quantum chemical calculations can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the 1H and 13C NMR chemical shifts. d-nb.info These calculations can help in the assignment of experimental spectra and in understanding the effects of the molecular structure on the chemical shifts. The predicted chemical shifts for the protons and carbons in the fluorophenyl ring and the glycine backbone would be of particular interest.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. niscpr.res.in The calculated harmonic frequencies are often scaled by an empirical factor to improve agreement with experimental infrared (IR) spectra. This allows for the assignment of specific vibrational modes to the observed absorption bands, such as the N-H stretch, C=O stretch of the carboxylic acid, and vibrations of the fluorinated phenyl ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often from the HOMO to the LUMO or other molecular orbitals. For this compound, the UV-Vis spectrum would be expected to show absorptions related to the π→π* transitions of the aromatic ring.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time.

Conformational Landscape and Dynamics of this compound in Solution

Molecular dynamics simulations can be used to explore the conformational landscape of this compound in a solvent, such as water. researchgate.net These simulations model the interactions between the solute and solvent molecules over time, providing insights into the preferred conformations and the flexibility of the molecule. nih.gov

For an N-substituted glycine derivative, the key degrees of freedom are the dihedral angles of the backbone. The conformational preferences can be visualized using a Ramachandran plot, which shows the distribution of the backbone dihedral angles (phi, φ, and psi, ψ). While this compound is not a peptide in the traditional sense, the principles of conformational analysis still apply. The simulations would reveal the most stable conformations in solution and the energy barriers between them. The presence of the bulky fluorophenyl group attached to the nitrogen atom is expected to impose steric constraints that significantly influence the accessible conformations compared to unsubstituted glycine. chemrxiv.org

Ligand-Protein Binding Dynamics and Interaction Analysis

The study of ligand-protein binding dynamics is essential for understanding the molecular mechanisms of drug action. For this compound and its derivatives, computational methods such as molecular dynamics (MD) simulations are employed to investigate the stability of ligand-protein complexes and the nature of their interactions over time.

The dynamics of the binding event, including the residence time of the ligand in the active site, are increasingly recognized as crucial determinants of a drug's efficacy. youtube.com Computational approaches can model the entire unbinding process, providing insights into the kinetic parameters that govern the ligand-protein interaction. youtube.com These simulations can highlight key residues involved in forming stable interactions and identify conformational changes in both the ligand and the protein that occur upon binding. nih.govresearchgate.net

Molecular Docking Studies and Structure-Activity Relationship (SAR) Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding structure-activity relationships (SAR), which correlate a molecule's chemical structure with its biological activity.

Ligand-Target Interactions for this compound and its Derivatives

Molecular docking studies on derivatives containing the fluorophenyl moiety have elucidated key interactions that contribute to their biological activity across various targets. For example, in the design of HIV-1 capsid binders, derivatives containing a 4-fluorobenzyl group were shown to form hydrogen bonds and hydrophobic interactions with key residues like Asn57 and Lys70. mdpi.com Similarly, SAR studies of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines as dopamine (B1211576) transporter (DAT) inhibitors revealed that modifications to the structure significantly affect binding affinity and selectivity. nih.gov

In another study, a derivative of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide (B126) featuring a p-fluorophenyl group exhibited the highest binding affinity (-9.6 kcal/mol) with the HERA protein, a target for cytotoxic activity. nih.gov This enhanced affinity was attributed to specific interactions facilitated by the fluorinated ring. These examples underscore the importance of the 4-fluorophenyl group in establishing precise and strong interactions with protein targets, a critical factor in rational drug design.

| Compound Class | Target Protein | Key Interacting Residues | Interaction Type | Source |

|---|---|---|---|---|

| Phenylalanine-containing peptidomimetics | HIV-1 Capsid | Asn57, Lys70, Leu56, Ile73 | Hydrogen Bond, Hydrophobic | mdpi.com |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide derivative | HERA protein | Not specified | High Binding Affinity (-9.6 kcal/mol) | nih.gov |

| FPMINT Analogue (Compound 1c) | Equilibrative Nucleoside Transporter 2 (ENT2) | Not specified | Selective Inhibition (IC50 = 36.82 µM) | frontiersin.org |

Pharmacophore Modeling for this compound-based Ligands

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is valuable for designing new ligands with improved activity and for virtual screening of compound libraries. nih.govrsc.org

For ligands structurally related to this compound, pharmacophore models typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. nih.gov For example, a pharmacophore model developed for human Carbonic Anhydrase IX (hCA IX) inhibitors, based on the structure of 4-(4-fluorophenylureido) benzenesulfonamide, identified two aromatic/hydrophobic centers and two hydrogen bond donor/acceptor sites as crucial for activity. nih.gov Such models serve as 3D queries to search databases for novel compounds that match the required spatial arrangement of functional groups, thereby having a high probability of being active. researchgate.net

Virtual Screening for Novel Biological Activities

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govresearchgate.net This process can be based on either the structure of the target (structure-based virtual screening) or the structures of known active ligands (ligand-based virtual screening).

Using a pharmacophore model derived from this compound or its active derivatives, vast chemical databases can be screened to find new and structurally diverse compounds with potential biological activity. rsc.orgnih.gov For instance, a docking-based virtual screening campaign could be employed to identify novel inhibitors for a specific kinase or receptor by filtering compounds based on their predicted binding affinity and interaction patterns within the target's active site. nih.govmdpi.com This approach accelerates the discovery of lead compounds by prioritizing a smaller, more manageable number of molecules for experimental testing. nih.gov

In silico Prediction of Biological Activity and Toxicity

Computational tools play a crucial role in the early stages of drug development by predicting the biological activity and potential toxicity of new chemical entities, a field known as in silico toxicology. nih.govnih.gov These methods rely on the principle that the properties of a chemical are related to its molecular structure.

For this compound, various computational models can predict its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net Web-based platforms like ProTox-II and PASS (Prediction of Activity Spectra for Substances) can estimate a compound's toxicity class, LD50 value, and potential biological activities based on its structure. chemistry.kzmdpi.com These predictions help in identifying potential liabilities, such as carcinogenicity or organ toxicity, early in the drug discovery pipeline, allowing for the selection and optimization of safer drug candidates. nih.govchemistry.kz

| Prediction Model/Tool | Predicted Properties | Application in Drug Discovery |

|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Biological activity (e.g., IC50, EC50), Toxicity | Guides lead optimization by correlating chemical structure with activity. |

| ProTox-II | Toxicity class, LD50, organ toxicity, carcinogenicity | Early-stage toxicity assessment and risk identification. |

| PASS Online | Broad spectrum of biological activities | Hypothesis generation for new therapeutic applications. |

| Molinspiration | Physicochemical properties (logP, TPSA), drug-likeness (Lipinski's rule) | Evaluation of pharmacokinetic properties and oral bioavailability. |

Cheminformatics and QSAR Studies

Cheminformatics encompasses the use of computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that relate the chemical structure of compounds to their biological activity. f1000research.com

For derivatives of this compound, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide detailed insights into the structural requirements for activity. nih.gov A 3D-QSAR study on N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazole (B372694) derivatives as antitubercular agents revealed the importance of steric, electrostatic, hydrophobic, and hydrogen bonding fields. nih.gov The resulting models, often visualized as contour maps, highlight regions around the molecule where certain properties are favorable or unfavorable for activity. For example, the models might indicate that a bulky, electropositive group is preferred in one region, while a hydrogen bond donor is disfavored in another. This information is invaluable for the rational design of new, more potent analogues. nih.govnih.gov

Descriptor Calculation and QSAR Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug discovery, aiming to correlate the chemical structure of compounds with their biological activity. For this compound, a hypothetical QSAR model development would begin with the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's physicochemical properties.

Descriptor Calculation:

A range of descriptors would be calculated for this compound and its analogues. These can be broadly categorized as:

1D Descriptors: These are based on the molecular formula and include attributes like molecular weight, atom count, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and counts of specific structural features.

3D Descriptors: These require a 3D conformation of the molecule and include descriptors related to molecular shape, volume, surface area, and pharmacophoric features.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial charges on atoms.

An illustrative set of calculated descriptors for a hypothetical series of N-(phenyl)glycine analogues is presented in the table below.

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Dipole Moment (Debye) |

| N-phenylglycine | 151.16 | 1.15 | 38.33 | 2.5 |

| This compound | 169.15 | 1.35 | 38.33 | 3.1 |

| N-(4-chlorophenyl)glycine | 185.61 | 1.65 | 38.33 | 3.2 |

| N-(4-methylphenyl)glycine | 165.19 | 1.55 | 38.33 | 2.6 |

| N-(4-nitrophenyl)glycine | 196.16 | 1.25 | 83.79 | 5.5 |

QSAR Model Development:

Once the descriptors are calculated for a series of this compound analogues with known biological activity, a QSAR model can be developed using statistical methods. A common approach is Multiple Linear Regression (MLR), which aims to create a linear equation that predicts the biological activity based on a selection of the most relevant descriptors.

A hypothetical QSAR equation might look like this:

Biological Activity (log 1/IC50) = a(LogP) + b(Dipole Moment) - c(Polar Surface Area) + d*

Where 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis. The quality of the QSAR model is assessed using various statistical parameters such as the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE). A robust QSAR model would have a high R² and Q² (typically > 0.6) and a low RMSE.

Chemical Space Exploration of this compound Analogues

Chemical space exploration involves the systematic generation and evaluation of analogues of a lead compound, in this case, this compound, to identify molecules with improved properties. This exploration can be guided by the insights gained from QSAR models and other computational techniques.

The exploration of analogues would typically involve modifications at two primary sites: the phenyl ring and the glycine moiety.

Phenyl Ring Modifications:

The fluorine atom at the para position of the phenyl ring is a key feature. Exploration of this position would involve substituting the fluorine with other groups to probe the effects of electronics and sterics.

Electronic Effects: Introducing electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -CN, -NO₂) at various positions on the phenyl ring would modulate the electronic properties of the molecule.

Steric Effects: Varying the size of the substituent at the para position and exploring other positions (ortho, meta) would help to understand the steric requirements for activity.

Glycine Moiety Modifications:

The glycine backbone offers further opportunities for modification.

Alpha-Carbon Substitution: Introducing substituents on the alpha-carbon of the glycine unit can introduce chirality and explore steric interactions.

The table below illustrates a virtual library of this compound analogues that could be generated for chemical space exploration.

| Analogue | Modification Site | Substituent | Rationale |

| 1 | Phenyl Ring (para) | -Cl | Explore halogen substitution effects. |

| 2 | Phenyl Ring (para) | -CH₃ | Investigate the effect of an electron-donating group. |

| 3 | Phenyl Ring (meta) | -F | Assess the impact of substituent position. |

| 4 | Alpha-Carbon | -CH₃ | Introduce a chiral center and steric bulk. |

| 5 | Carboxylic Acid | -COOCH₃ | Esterification to increase lipophilicity. |

This systematic exploration, coupled with predictive modeling from QSAR, allows for a focused and efficient search of the chemical space around this compound to identify novel compounds with potentially enhanced biological activity or desired properties.

Applications of N 4 Fluorophenyl Glycine in Medicinal Chemistry and Chemical Biology

Role as a Building Block in Drug Discovery

The incorporation of the N-(4-fluorophenyl)glycine scaffold is a strategic approach in drug design, utilized to enhance metabolic stability, binding affinity, and pharmacokinetic properties of parent molecules. The fluorine atom can influence the compound's electronics and its interactions with biological targets. cymitquimica.com

This compound serves as a crucial building block in the synthesis of specialized peptides. The non-natural amino acid 4-fluorophenylglycine (4F-Phg) has been incorporated into various membrane-associated peptides. nih.gov This substitution serves a dual purpose: the ¹⁹F-substituted ring provides a sensitive label for Nuclear Magnetic Resonance (NMR) studies, and the rigid side chain acts as a reporter on the peptide's conformation. nih.gov

Research has demonstrated the incorporation of 4F-Phg into several peptide analogues to probe their structure and function. For example, analogues of the fusogenic peptide "B18," the antimicrobial peptide gramicidin S, and the antimicrobial peptide PGLa have been synthesized with this building block. nih.gov Studies with these labeled peptides have provided insights into their interactions with cell membranes and their biological activities. nih.gov

Table 1: Examples of Peptides Incorporating 4-Fluorophenylglycine (4F-Phg)

| Peptide Class | Specific Example(s) | Purpose of 4F-Phg Incorporation | Key Finding(s) |

|---|---|---|---|

| Fusogenic Peptide | B18 Analogues | Labeling for functional assays | Hydrophobic sites tolerated the label without loss of vesicle fusion activity. nih.gov |

| Antimicrobial Peptide | Gramicidin S Analogues | Labeling for activity assays | The cyclic β-sheet structure could accommodate the label on its hydrophobic face. nih.gov |

| Antimicrobial Peptide | PGLa Analogues | Labeling for activity and NMR studies | Incorporation of the D-enantiomer (d-4F-Phg) disrupted the α-helical fold and reduced biological activity; ¹⁹F NMR studies characterized its interaction with membranes. nih.gov |

The fluorophenyl moiety is a common feature in modern pharmaceuticals, and the this compound structure serves as a key pharmacophore in the development of various small molecule drug candidates. mdpi.com A prominent area of research involves its integration into sarcosine derivatives designed as inhibitors for the glycine (B1666218) transporter type 1 (GlyT1). nih.govdoi.orgresearchgate.net One of the most extensively studied examples is N-[3-(4′-fluorophenyl)-3-(4′-phenylphenoxy)propyl]sarcosine, also known as NFPS. jneurosci.orgnih.gov This molecule and its analogues have been pivotal in investigating the therapeutic potential of GlyT1 inhibition. jneurosci.orgnih.gov